molecular formula C16H13Cl2NO3 B5804462 methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate

methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No. B5804462
M. Wt: 338.2 g/mol
InChI Key: HIMWRTSGESOSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as MCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCCB belongs to the class of benzoate esters and is commonly used as a research tool to study various biological processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the inhibition of COX-2 activity, which leads to the reduction of prostaglandin synthesis and inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate inhibits the activity of COX-2, which leads to the reduction of prostaglandin synthesis and inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has several advantages as a research tool. It is a potent inhibitor of COX-2 activity and has been shown to have anticancer and neuroprotective properties. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate is relatively easy to synthesize and can be obtained in high yield. However, there are also some limitations to using methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate in lab experiments. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate is not very soluble in water, which can make it difficult to use in aqueous solutions. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the research on methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. One potential area of research is the development of more soluble forms of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate that can be used in aqueous solutions. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. Moreover, the potential applications of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate in the treatment of various diseases such as cancer and neurodegenerative diseases should be further explored. Finally, the mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate should be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid to yield methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. The yield of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions.

Scientific Research Applications

Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been extensively used as a research tool to study various biological processes such as inflammation, cancer, and neurodegenerative diseases. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 4-chloro-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-22-16(21)11-4-7-13(18)14(9-11)19-15(20)8-10-2-5-12(17)6-3-10/h2-7,9H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMWRTSGESOSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate

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